molecular formula C13H17NO B018396 1-Benzylpiperidine-4-carbaldehyde CAS No. 22065-85-6

1-Benzylpiperidine-4-carbaldehyde

Cat. No.: B018396
CAS No.: 22065-85-6
M. Wt: 203.28 g/mol
InChI Key: SGIBOXBBPQRZDM-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO. It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and an aldehyde group at the fourth position of the piperidine ring. This compound is significant in various chemical and pharmaceutical applications due to its unique structure and reactivity .

Mechanism of Action

Target of Action

1-Benzylpiperidine-4-carbaldehyde, also known as 1-Benzyl-4-piperidinecarboxaldehyde, is primarily used as a reactant in the synthesis of Donepezil . Donepezil is a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . Therefore, the primary target of this compound can be considered as acetylcholinesterase.

Mode of Action

The compound interacts with its target, acetylcholinesterase, by inhibiting its action. This leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of this neurotransmitter .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the action of acetylcholinesterase. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The downstream effects include improved cognitive function, particularly in patients with Alzheimer’s disease .

Pharmacokinetics

Donepezil, which is synthesized using this compound, has an oral bioavailability of 100% . It can easily cross the blood-brain barrier, which is crucial for its role in treating neurodegenerative disorders .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the enhancement of cholinergic transmission. By inhibiting acetylcholinesterase and increasing acetylcholine levels, the compound can help improve cognitive function and memory in patients with Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound. It’s recommended to store the compound in a refrigerator . Furthermore, the compound’s efficacy can be influenced by the patient’s physiological condition, such as the integrity of the blood-brain barrier, which can affect the compound’s ability to reach its target in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-benzyl-4-piperidinemethanol using oxidizing agents such as sodium periodate and sodium bromide in the presence of 2,2,6,6-tetramethyl-1-piperidone . Another method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .

Industrial Production Methods: The industrial production of this compound typically involves the oxidation of 1-benzyl-4-piperidinemethanol under controlled conditions to ensure high yield and purity. The process is optimized for scalability and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 1-Benzylpiperidine-4-carboxylic acid.

    Reduction: 1-Benzylpiperidine-4-methanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

1-Benzylpiperidine-4-carbaldehyde is utilized in several scientific research fields:

Comparison with Similar Compounds

  • 1-Benzyl-4-formylpiperidine
  • 1-Benzylisonipecotaldehyde
  • 1-(Phenylmethyl)-4-piperidinecarboxaldehyde

Comparison: 1-Benzylpiperidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Compared to similar compounds, it is particularly valuable in the synthesis of donepezil due to its optimal reactivity and compatibility with the synthetic route .

Properties

IUPAC Name

1-benzylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBOXBBPQRZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176554
Record name 1-Benzylpiperidine-4-carbaldehyde
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22065-85-6
Record name 1-(Phenylmethyl)-4-piperidinecarboxaldehyde
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Record name 1-Benzylpiperidine-4-carbaldehyde
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Record name 1-Benzylpiperidine-4-carbaldehyde
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Record name 1-benzylpiperidine-4-carbaldehyde
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Record name 1-BENZYLPIPERIDINE-4-CARBALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene was added 1.5M diisobutylaluminum hydride in toluene (28 ml, 0. 042 mol) at -78° C. The mixture was stirred at -78° C. for 1 hr and quenched with 150 ml of MeOH and the dry ice bath was removed. After stirring for 2 hr at r.t., the mixture was filtered through diatomaceous earth (Celite (trademark)) and washed with methanol. The filtrate was concentrated to dryness to give 6.91 g (92%) of 1-benzylpiperidine-4-carboxaldehyde which can be used directly or purified by vacuum distillation, bp 93°-97° C./1 mmHg. HNMR (CDCl3)δ 1.6-1.8 (m, 2H), 1.8-1.9 (m, 2H), 2.05-2.17 (m, 2H), 2.17-2.3 (m, 1H), 2.75-2.9 (m, 2H), 3.5 (s, 2H), 7.2-7.4 (m, 5H), 9.6 (s, 1H) ppm.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4.08 g of (methoxymethyl)triphenyl-phosphonium chloride in 20 mL of THF was added 8.11 mL of n-butyllithium(1.6 M in hexane) at 0° C. The reaction was stirred at 0° C. for 0.5 h. To the resulting solution was added 2.05 g of 1-benzyl-4-piperidone at 0° C. After stirring at rt for 1 h, the reaction was refluxed for 3 h. The reaction was cooled to rt and partitioned between EtOAc and H2O. The organic layer was washed with sat'd NaCl, dried over MgSO4 and concentrated to afford 5.48 g of viscous oil. The oil was dissolved in 20 mL of formic acid (96%). After stirring at rt for 4 h, the mixture was concentrated. The residue was dissolved in EtOAc and washed with sat'd NaHCO3 followed by sat'd NaCl. The organic layer was dried over MgSO4 and concentrated. The residue was purified by flash chromatography eluting with 1:1 v/v hexanes/EtOAc followed by EtOAc to give 877 mg of the title compound.
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.11 mL
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Benzylpiperidine-4-carbaldehyde in the synthesis of Donepezil?

A1: this compound serves as a crucial building block in the synthesis of Donepezil. [] It undergoes a condensation reaction with 5,6-dimethoxy-1-indanone in the presence of alkali metal carbonates at elevated temperatures. This reaction yields 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidene]methylpiperidine, the penultimate intermediate in Donepezil synthesis. Subsequent hydrogenation of this intermediate leads to the formation of Donepezil. []

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